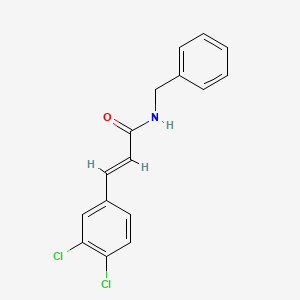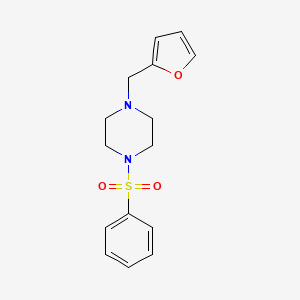![molecular formula C18H15ClFNO B5815408 2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5815408.png)
2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline, also known as TAI-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. TAI-1 has shown promising results in preclinical studies, and its mechanism of action and physiological effects are currently being studied.
Wirkmechanismus
2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline inhibits the activity of SHP2 by binding to a specific site on the protein. This binding disrupts the interaction between SHP2 and its substrates, which leads to a decrease in the activation of downstream signaling pathways that promote cancer cell growth and survival. This compound has been shown to be a selective inhibitor of SHP2, and does not inhibit other related phosphatases.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the migration and invasion of cancer cells, and to enhance the anti-tumor immune response. This compound has also been shown to have anti-inflammatory effects, and to protect against liver damage in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is that it is a small molecule inhibitor, which makes it easier to administer and study in laboratory experiments. This compound has also been shown to be effective at low concentrations, which reduces the risk of toxicity. One limitation of this compound is that it has only been studied in preclinical models, and its safety and efficacy in humans is still unknown.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One potential area of research is the development of more potent and selective inhibitors of SHP2. Another area of research is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the safety and efficacy of this compound in clinical trials will need to be studied in order to determine its potential as a cancer treatment.
Synthesemethoden
The synthesis of 2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves a multistep process that includes the reaction of 2-chloro-6-fluorobenzaldehyde with 3-amino-1,2,3,4-tetrahydroisoquinoline in the presence of acetic acid and sodium acetate. The resulting product is then reacted with acryloyl chloride in the presence of triethylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of cancer cells by targeting the protein tyrosine phosphatase SHP2. SHP2 is known to play a role in cancer cell proliferation and survival, and inhibiting its activity with this compound has been shown to induce cancer cell death.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-16-6-3-7-17(20)15(16)8-9-18(22)21-11-10-13-4-1-2-5-14(13)12-21/h1-9H,10-12H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEJDUDIQGBHEB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate](/img/structure/B5815330.png)
![N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5815339.png)
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5815341.png)
![ethyl 2-[(dichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5815352.png)
![methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate](/img/structure/B5815358.png)


![1-[3-(2-furyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815393.png)
![4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5815400.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5815410.png)
![1-(2-methyl-1H-indol-3-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanone](/img/structure/B5815413.png)
![2-benzyl-6-chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5815419.png)

![4-benzyl-1-[(4-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5815430.png)